Ethyl 3-iodoisonicotinate
Overview
Description
Ethyl 3-iodoisonicotinate is a synthetic organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is an ester derivative of isonicotinic acid, where the iodine atom is substituted at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodoisonicotinate can be synthesized through several synthetic routes. One common method involves the iodination of ethyl isonicotinate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like copper(I) iodide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.
Major Products Formed
Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.
Reduction: Ethyl 3-aminonicotinate.
Oxidation: 3-Iodoisonicotinic acid.
Scientific Research Applications
Ethyl 3-iodoisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-iodoisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethyl 3-iodoisonicotinate can be compared with other iodinated pyridine derivatives, such as:
Ethyl 4-iodoisonicotinate: Similar structure but with the iodine atom at the 4-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Iodoisonicotinic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and ester functionality, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-iodopyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUGSAONXMJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720862 | |
Record name | Ethyl 3-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-57-9 | |
Record name | Ethyl 3-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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